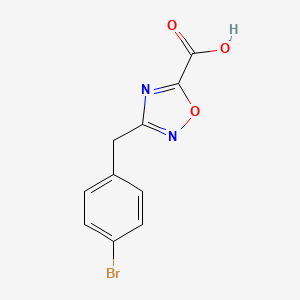

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

CAS No.: 1215585-30-0

Cat. No.: VC2654634

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215585-30-0 |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) |

| Standard InChI Key | DQCYVEGDXFEMLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br |

Introduction

Chemical Structure and Identification

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid belongs to the oxadiazole class of heterocyclic compounds, specifically featuring the 1,2,4-oxadiazole ring system. This heterocyclic framework is connected to a 4-bromobenzyl group at the 3-position and bears a carboxylic acid moiety at the 5-position. The molecular structure combines several key functional elements that contribute to its chemical behavior and potential biological activities.

The compound is precisely identified through various chemical identifiers that enable unambiguous recognition in chemical databases and literature. Its complete chemical identification parameters are detailed below:

| Parameter | Value |

|---|---|

| CAS Number | 1215585-30-0 |

| IUPAC Name | 3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.08 g/mol |

| Standard InChI | InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) |

| Standard InChIKey | DQCYVEGDXFEMLT-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br |

| PubChem Compound ID | 51063811 |

The molecular structure features a 1,2,4-oxadiazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structural arrangement provides unique electronic properties that influence its chemical behavior and potential applications in various fields of chemistry and biology.

Physical and Chemical Properties

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid possesses distinctive physical and chemical properties that are determined by its molecular structure. The compound typically exists as a crystalline solid at room temperature, with physical characteristics that reflect its molecular composition and functional groups.

Physical Properties

The physical state of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid at ambient conditions is solid. Its relatively high molecular weight of 283.08 g/mol contributes to its stability at room temperature. The presence of the bromine atom, which is a heavy halogen, also influences its physical properties, including its melting point and solubility characteristics.

Chemical Properties

The chemical reactivity of this compound is primarily determined by its functional groups. The carboxylic acid moiety at the 5-position of the oxadiazole ring provides acidic properties and the potential for derivatization through esterification or amidation reactions. The 4-bromobenzyl group introduces opportunities for further functionalization via various coupling reactions, particularly palladium-catalyzed cross-coupling processes that can utilize the bromine as a leaving group.

Applications in Organic Synthesis

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid has potential value as an intermediate in organic synthesis, particularly in the development of more complex molecules with therapeutic potential. Its structural features provide multiple points for further functionalization and elaboration.

As a Building Block

The compound's structure offers several opportunities for its use as a building block in synthetic chemistry:

-

The carboxylic acid group can be derivatized to form esters, amides, or other carboxylic acid derivatives.

-

The bromine atom on the benzyl group provides a handle for various metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

-

The oxadiazole ring itself can participate in certain chemical transformations, allowing for the construction of more complex heterocyclic systems.

Analytical Characterization

The analytical characterization of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves various spectroscopic and chromatographic techniques to confirm its structure and assess its purity. These methods provide complementary information about different aspects of the compound's molecular structure.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for elucidating the structure of the compound. The ¹H NMR spectrum would show signals for the aromatic protons of the 4-bromobenzyl group, the methylene protons connecting the benzyl group to the oxadiazole ring, and the carboxylic acid proton. The ¹³C NMR spectrum would provide information about the carbon framework, including the characteristic signals for the oxadiazole ring carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the 4-bromobenzyl group.

Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be valuable for structural confirmation. The molecular ion peak would be expected at m/z 283/285 (reflecting the isotopic pattern of bromine), with characteristic fragmentation patterns that might include the loss of the carboxylic acid group or cleavage of the bond between the benzyl group and the oxadiazole ring.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to assess the purity of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid and to monitor reactions involving this compound. These techniques are particularly valuable for quality control purposes in synthetic chemistry and pharmaceutical development.

Current Research and Future Directions

Research on 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid and related compounds continues to evolve, with several promising directions for future investigation. The current state of knowledge suggests several areas where additional research could yield valuable insights.

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives could help identify modifications that enhance specific biological activities. This might involve systematic variation of the substituents on the benzyl group or derivatization of the carboxylic acid moiety to explore how these changes affect activity profiles.

Development of Novel Therapeutics

Given the biological activities associated with the 1,2,4-oxadiazole scaffold, 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid could serve as a starting point for the development of novel therapeutic agents. Potential applications might include anticancer, antimicrobial, or anti-inflammatory drugs, although extensive biological evaluation would be necessary to validate these possibilities.

Exploration of Synthetic Methodologies

Research into improved synthetic methodologies for 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid and its derivatives could facilitate access to these compounds for further study. This might include the development of more efficient cyclization procedures, stereoselective methods for introducing substituents, or green chemistry approaches that reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume